molecular formula C15H13FO2 B7959780 Methyl 2-(3-fluoro-4-methylphenyl)benzoate

Methyl 2-(3-fluoro-4-methylphenyl)benzoate

Cat. No.: B7959780
M. Wt: 244.26 g/mol
InChI Key: XUKHPWSCKBEWEO-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-4-methylphenyl)benzoate is an organic compound belonging to the class of aromatic esters. It consists of a benzene ring substituted with a fluorine atom and a methyl group at the 3rd and 4th positions, respectively, and a benzoate ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-4-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form the desired product.

  • Esterification: Another approach is the esterification of 2-(3-fluoro-4-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4). The reaction involves the formation of an ester bond between the carboxylic acid group and methanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-(3-fluoro-4-methylphenyl)benzyl alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-(3-fluoro-4-methylphenyl)benzoic acid

  • Reduction: 2-(3-fluoro-4-methylphenyl)benzyl alcohol

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

Methyl 2-(3-fluoro-4-methylphenyl)benzoate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

  • Industry: It is utilized in the manufacture of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-(3-fluoro-4-methylphenyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 2-(4-methylphenyl)benzoate

  • Methyl 2-(3-fluorophenyl)benzoate

  • Methyl 2-(3,4-dimethylphenyl)benzoate

  • Methyl 2-(3-chlorophenyl)benzoate

Properties

IUPAC Name

methyl 2-(3-fluoro-4-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-7-8-11(9-14(10)16)12-5-3-4-6-13(12)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKHPWSCKBEWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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